Cas no 1806319-52-7 (6-Mercaptobenzo[d]oxazole-2-carboxamide)
![6-Mercaptobenzo[d]oxazole-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1806319-52-7x500.png)
6-Mercaptobenzo[d]oxazole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 6-Mercaptobenzo[d]oxazole-2-carboxamide
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- インチ: 1S/C8H6N2O2S/c9-7(11)8-10-5-2-1-4(13)3-6(5)12-8/h1-3,13H,(H2,9,11)
- InChIKey: WEJYYEAYNTVWBF-UHFFFAOYSA-N
- ほほえんだ: SC1C=CC2=C(C=1)OC(C(N)=O)=N2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 70.1
6-Mercaptobenzo[d]oxazole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081003352-250mg |
6-Mercaptobenzo[d]oxazole-2-carboxamide |
1806319-52-7 | 98% | 250mg |
$5,368.41 | 2022-03-31 | |
Alichem | A081003352-1g |
6-Mercaptobenzo[d]oxazole-2-carboxamide |
1806319-52-7 | 98% | 1g |
$12,918.86 | 2022-03-31 | |
Alichem | A081003352-500mg |
6-Mercaptobenzo[d]oxazole-2-carboxamide |
1806319-52-7 | 98% | 500mg |
$8,183.18 | 2022-03-31 |
6-Mercaptobenzo[d]oxazole-2-carboxamide 関連文献
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
6-Mercaptobenzo[d]oxazole-2-carboxamideに関する追加情報
6-Mercaptobenzo[d]oxazole-2-carboxamide: A Comprehensive Overview
6-Mercaptobenzo[d]oxazole-2-carboxamide, identified by the CAS number 1806319-52-7, is a compound of significant interest in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of 6-Mercaptobenzo[d]oxazole-2-carboxamide comprises a benzoxazole ring system with a mercapto group at the 6-position and a carboxamide group at the 2-position, making it a unique molecule with promising pharmacological properties.
The synthesis of 6-Mercaptobenzo[d]oxazole-2-carboxamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and amidation. Researchers have optimized the synthetic routes to achieve high yields and purity, ensuring its suitability for various applications. The compound's structure allows for extensive functionalization, enabling the exploration of its properties in different chemical and biological contexts.
In recent years, there has been a growing interest in the biological evaluation of benzoxazole derivatives. Studies have demonstrated that 6-Mercaptobenzo[d]oxazole-2-carboxamide exhibits potent antioxidant and anti-inflammatory activities, making it a potential candidate for the development of therapeutic agents targeting oxidative stress-related diseases. Furthermore, preliminary in vitro studies have shown that this compound can modulate key enzymes involved in inflammatory pathways, highlighting its potential as an anti-inflammatory drug.
The anti-cancer potential of 6-Mercaptobenzo[d]oxazole-2-carboxamide has also been explored. Recent research indicates that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways. Its ability to inhibit tumor growth in preclinical models suggests that it may serve as a lead compound for anti-cancer drug development. These findings underscore the importance of further investigations into its mechanism of action and toxicity profile.
Beyond its biological applications, 6-Mercaptobenzo[d]oxazole-2-carboxamide has also found utility in materials science. Its unique electronic properties make it a promising candidate for applications in organic electronics, such as field-effect transistors and light-emitting diodes. Researchers are actively exploring ways to incorporate this compound into advanced materials to enhance their performance and functionality.
In terms of chemical stability, 6-Mercaptobenzo[d]oxazole-2-carboxamide demonstrates good thermal stability under mild conditions, although it may degrade under harsh conditions such as high temperatures or strong acidic environments. Its solubility properties are also favorable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
The environmental impact of 6-Mercaptobenzo[d]oxazole-2-carboxamide is another area of concern. Preliminary studies suggest that it undergoes biodegradation under aerobic conditions, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, 6-Mercaptobenzo[d]oxazole-2-carboxamide, with its unique structure and versatile properties, holds great promise across multiple disciplines. From medicinal chemistry to materials science, this compound continues to be a focal point for researchers seeking innovative solutions to complex problems. As ongoing studies unravel its full potential, it is likely to play an increasingly important role in both academic research and industrial applications.
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